Methylphosphonate(1-)

speciation analysis buffer design metal coordination chemistry

Methylphosphonate(1-) is the mono-deprotonated conjugate base of methylphosphonic acid (MPA, CH₃P(O)(OH)₂), a one-carbon organophosphonic acid characterized by a direct carbon-to-phosphorus (C–P) bond. In aqueous solution at 25 °C and I = 0.1 M, the dianionic form (L²⁻) protonates with log K = 7.54 to yield the monoanion (HL⁻), which further protonates with log K = 2.19 to give the neutral acid.

Molecular Formula CH4O3P-
Molecular Weight 95.014 g/mol
Cat. No. B1259572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylphosphonate(1-)
Molecular FormulaCH4O3P-
Molecular Weight95.014 g/mol
Structural Identifiers
SMILESCP(=O)(O)[O-]
InChIInChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-1
InChIKeyYACKEPLHDIMKIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylphosphonate(1-) Procurement Guide: Core Properties and Scientific Identity


Methylphosphonate(1-) is the mono-deprotonated conjugate base of methylphosphonic acid (MPA, CH₃P(O)(OH)₂), a one-carbon organophosphonic acid characterized by a direct carbon-to-phosphorus (C–P) bond [1]. In aqueous solution at 25 °C and I = 0.1 M, the dianionic form (L²⁻) protonates with log K = 7.54 to yield the monoanion (HL⁻), which further protonates with log K = 2.19 to give the neutral acid [2]. The C–P bond confers resistance to chemical hydrolysis, thermal degradation, and photochemical decomposition that is absent in phosphate esters bearing C–O–P linkages [3]. This fundamental structural feature underlies the compound's distinct speciation, metal-coordination, and biological-recognition properties relative to inorganic phosphate and phosphate monoesters, making indiscriminate substitution among phosphorus oxyanions scientifically indefensible.

Why Methylphosphonate(1-) Cannot Be Interchanged with Phosphate, Phosphite, or Diester Analogs


Practitioners who treat methylphosphonate(1-) as interchangeable with inorganic phosphate, phosphite, or dimethyl methylphosphonate (DMMP) risk systematic error in three measurable domains. First, the C–P bond shifts the second acidity constant by approximately 0.3–0.4 log units relative to orthophosphate (pKa₂ 7.54 vs. 7.20), altering the monoanion/dianion ratio at physiological pH and consequently metal-binding equilibria [1]. Second, the C–P linkage renders methylphosphonate resistant to the phosphatases and esterases that rapidly cleave phosphate monoesters and diesters, producing fundamentally different pharmacokinetic and environmental persistence profiles [2]. Third, the tetrahedral methylphosphonate anion presents a sterically and electronically distinct surface to protein binding pockets, periplasmic binding proteins, and mineral oxide surfaces compared with the trigonal phosphite or the unsubstituted phosphate tetrahedron [3]. Selecting the correct phosphorus oxyanion therefore requires quantitative, system-specific evidence rather than class-level assumptions.

Methylphosphonate(1-) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


pKa Shift vs. Orthophosphate Alters Speciation at Physiological pH

The second protonation constant of the methylphosphonate dianion (log K = 7.54 at I = 0.1 M NaNO₃/KNO₃, 25 °C) is 0.34 log units higher than the corresponding value for orthophosphate (pKa₂ = 7.20) [1][2]. At pH 7.4, this translates to a dianion:monoanion ratio of approximately 0.72:1 for methylphosphonate versus 1.58:1 for phosphate — a >2-fold difference in the proportion of the fully deprotonated species. A separate experimental study reports methylphosphonate pKa values of 2.40 and 8.00 determined by potentiometric titration [3]. The elevated second pKa reflects the electron-donating character of the P–CH₃ group compared with the P–OH group in phosphoric acid.

speciation analysis buffer design metal coordination chemistry

Divalent Metal Complexation Affinity: Weaker than Phosphate by 0.8–1.1 log K Units

The IUPAC critically evaluated stability constants for 1:1 methylphosphonate–metal complexes permit direct comparison with analogous orthophosphate complexes under matched conditions. For Ca²⁺, methylphosphonate yields log K = 1.6 ± 0.1, compared with log K ≈ 2.7 for CaHPO₄ [1][2]. For Mg²⁺, methylphosphonate gives log K = 1.9 ± 0.1, versus log K ≈ 2.9 for MgHPO₄ [1][2]. For Cu²⁺, the methylphosphonate complex shows log K = 3.50 ± 0.05, whereas CuHPO₄ is reported at log K ≈ 4.0–4.5 [1]. The consistently lower stability of methylphosphonate complexes — by 0.8 to 1.1 orders of magnitude — is attributed to the steric and electronic effect of the P–CH₃ group, which reduces the effective charge density on the phosphonate oxygen donor atoms relative to the P–OH group in phosphate.

metal chelation stability constants water treatment bioinorganic chemistry

31P NMR pH Probe: 0.46 pH/ppm Sensitivity with Freedom from Intracellular Binding Artifacts

Methylphosphonate (pKa = 7.6) was systematically compared against fluorophosphate (pKa = 4.7) and phosphite (pKa = 6.4) as a ³¹P NMR pH indicator for intraerythrocytic pH measurement [1]. Methylphosphonate exhibited a large chemical shift dependence on pH near its pKa (ΔpH/Δδ = 0.46 pH/ppm), with the ³¹P resonance appearing far downfield from endogenous red cell phosphates, avoiding spectral overlap. Crucially, unlike inorganic phosphate (Pi), the methylphosphonate chemical shift was not subject to the variations associated with specific intracellular binding [2]. Methylphosphonate entered red cells with an influx rate of 7.8 μM (mL RBC)⁻¹ h⁻¹ and did not alter glucose consumption or hemoglobin–oxygen affinity. Transmembrane pH gradient measurement yielded extracellular pH = 7.336 ± 0.031, intracellular pH = 7.202 ± 0.034, and ΔpH = 0.129 ± 0.008 (n = 8 fresh samples) [1]. The pKa decreases by only 0.003 pH unit/°C and 0.06 pH unit/100 mM ionic strength, with Mg²⁺ sensitivity introducing an uncertainty of merely ±0.05 pH unit [3].

intracellular pH measurement 31P NMR spectroscopy erythrocyte metabolism pH indicators

Oligonucleotide Nuclease Resistance: Undetectable Degradation at 4 h vs. Extensive Phosphodiester Cleavage

In a direct comparative study of oligonucleotide backbone chemistries, methylphosphonate–phosphodiester chimeric oligonucleotides (MP-O) were evaluated alongside all-phosphodiester (O), all-phosphorothioate (S), and mixed phosphorothioate–phosphodiester (S-O) oligonucleotides for cellular binding, uptake, and intracellular degradation in mouse spleen cells [1]. Cell surface binding and uptake ranked S > S-O > O > MP-O. Critically, confocal microscopy revealed extensive intracellular degradation of O-oligonucleotides by 4 h, whereas no detectable degradation of MP-O-oligonucleotides was observed at the same time point [1]. Competition experiments showed that S-oligonucleotides could completely block O-oligonucleotide binding at a molar ratio of just 0.1, reflecting a ≥10-fold higher membrane binding site affinity [1]. The degradation resistance of the methylphosphonate linkage arises directly from the non-ionic C–P backbone, which is not a substrate for cellular nucleases that recognize the phosphodiester anion.

antisense oligonucleotides nuclease resistance cellular uptake oligonucleotide therapeutics

Mineral Surface Adsorption: pKa-Governed Affinity Places Methylphosphonate Below Phosphate but On-Par with Alkylphosphonates

The adsorption of eight phosphorus oxyanions onto goethite (α-FeOOH) was systematically compared as a function of pH and fitted using a CD-MUSIC surface complexation model [1]. Orthophosphate exhibited the strongest adsorption, defining an S-shaped curve that exceeded H-phosphonate across the entire pH range. Methylphosphonate (pKa 2.40, 8.00) showed pH-dependent adsorption nearly identical to benzylphosphonate (pKa 2.24, 7.93), phenylphosphonate (pKa 1.9, 7.47), and phenyl phosphate (pKa 1.1, 6.28), with the extent of adsorption being principally determined by basicity (pKa) [1]. A separate ATR-FTIR study of methylphosphonic acid on goethite demonstrated that the surface complex denticity changes as a function of pH and surface coverage: at low pH and high Γ, a monodentate protonated species predominates, while at high pH and low Γ, a bridging bidentate complex prevails [2]. This pH-dependent denticity switch is not observed for phosphate, which adsorbs predominantly as a bidentate inner-sphere complex across a wider pH window.

environmental fate goethite adsorption phosphorus oxyanion transport soil chemistry

Analytical LOQ: 13-Fold Lower than Glyphosate Under Identical SPE-IDMS Conditions

In a method development study employing solid-phase extraction isotope dilution mass spectrometry (SPE-IDMS) with atmospheric pressure chemical ionization quadrupole time-of-flight MS (APCI-Q-TOF-MS), the limit of quantitation (LOQ) for methylphosphonic acid was determined to be 0.031 mg/kg, compared with 0.400 mg/kg for glyphosate analyzed under identical conditions [1]. The instrumental LOQ was 0.3 ng/mL for methylphosphonic acid. The method achieved a mass accuracy of 3 ppm and did not require derivatization, in contrast to conventional GC-MS methods for polar phosphonic acids [1]. This 12.9-fold lower LOQ for methylphosphonic acid relative to glyphosate is attributed to superior ionization efficiency in the APCI source and reduced matrix interference in the m/z region of the methylphosphonate anion.

trace analysis mass spectrometry CWA degradation products water testing

Methylphosphonate(1-) Optimal Application Scenarios Rooted in Quantitative Differentiation Evidence


Intracellular pH Measurement by ³¹P NMR in Protein-Rich Biological Samples

When measuring cytosolic or organellar pH in cells, tissues, or perfused organs by ³¹P NMR, methylphosphonate(1-) is the probe of choice over inorganic phosphate. Its pKa of 7.6 lies within 0.4 units of typical cytosolic pH (7.0–7.4), yielding a sensitivity of 0.46 pH/ppm — sufficient to resolve pH differences of 0.05 units [1]. Unlike inorganic phosphate, methylphosphonate does not suffer from chemical shift perturbations due to intracellular protein binding or cation chelation (Mg²⁺ sensitivity introduces only ±0.05 pH unit uncertainty) [2]. The probe enters cells at 7.8 μM (mL RBC)⁻¹ h⁻¹ without perturbing glucose metabolism or hemoglobin function, making it suitable for longitudinal studies in viable preparations [1].

Nuclease-Resistant Oligonucleotide Backbone for Antisense Applications Requiring Reduced Non-Specific Membrane Affinity

For antisense oligonucleotide designs where phosphorothioate's high membrane binding site affinity (≥10× that of phosphodiester) causes unacceptable off-target accumulation, methylphosphonate–phosphodiester chimeric backbones offer a differentiated profile: undetectable intracellular degradation at 4 h (equivalent to phosphorothioate) but with cell surface binding lower than both phosphorothioate and phosphodiester oligonucleotides [1]. This combination of nuclease resistance and moderated membrane interaction is particularly relevant for in vivo applications where biodistribution to non-target tissues must be minimized.

Environmental Fate Tracer and Surrogate for Alkylphosphonate Transport in Iron-Oxide-Rich Soils

Methylphosphonate(1-) serves as a representative alkylphosphonate for predicting the adsorption and mobility of this compound class in goethite-rich soils and sediments. Its adsorption behavior — defined by pKa-dependent S-shaped curves and a pH-governed switch between monodentate and bidentate surface complexes — is nearly identical to that of benzylphosphonate, phenylphosphonate, and phenyl phosphate [1][2]. Because bascity (pKa) is the principal determinant of adsorption extent, methylphosphonate can be used as a model compound in CD-MUSIC surface complexation simulations to predict the transport of more hazardous or less analytically accessible alkylphosphonates [1].

Trace-Level Detection of Nerve Agent Hydrolysis Products in Drinking Water by SPE-IDMS Without Derivatization

Methylphosphonic acid — the hydrolysis product of sarin, soman, and VX nerve agents — can be quantified at 0.031 mg/kg (LOQ) in drinking water using SPE-IDMS with APCI-Q-TOF-MS without the derivatization step required by GC-MS methods [1]. This LOQ is 13-fold lower than that achievable for glyphosate under identical conditions, reflecting the favorable ionization characteristics of the methylphosphonate anion. The method's 3-ppm mass accuracy and elimination of derivatization reduce both analysis time and potential sources of systematic error, making it suitable for high-throughput environmental monitoring and CWA treaty verification [1].

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